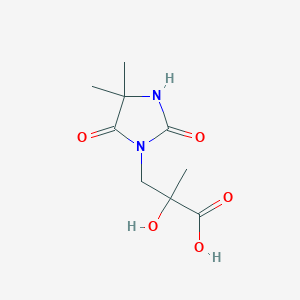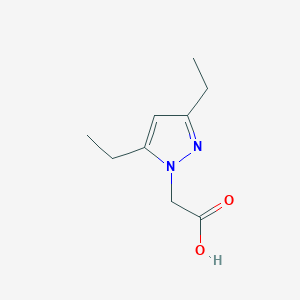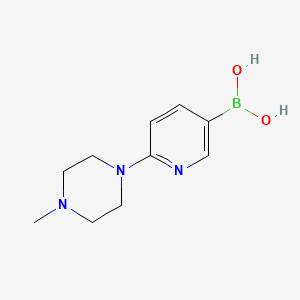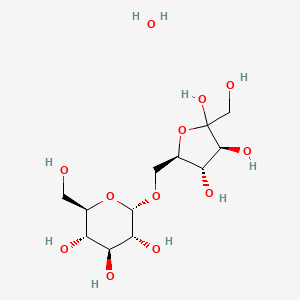![molecular formula C9H13Br2N3O2 B1454760 1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]- CAS No. 1262197-67-0](/img/structure/B1454760.png)
1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-
Descripción general
Descripción
“1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-” is a chemical compound. It is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves reactions with butyllithium at low temperatures, and the resulting lithiated derivatives are quenched with various reagents to give high yields of the corresponding 5-substituted 1,2,3-triazole . This method features high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C2HBr2N3 . The structure includes a 1,2,4-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse. For example, 4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium (in diethyl ether or tetrahydrofuran at low temperatures) at position-5 and the resulting lithiated derivatives were quenched with aqueous ammonium chloride, carbon dioxide, methyl chloroformate, benzophenone or dimethyl or diphenyl disulfide to give high yields (71–93%) of the corresponding 5-substituted 1,2,3-triazole .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 226.86, a melting point of 201°C, and a predicted boiling point of 364.8±25.0°C . It is a solid at room temperature and has a density of 2.620 .Aplicaciones Científicas De Investigación
Synthesis of Triazole Derivatives
Novel Synthesis Approaches
Research has demonstrated the synthesis of novel triazole derivatives, highlighting their importance in medicinal chemistry due to their diverse biological applications. One study detailed the synthesis of triazoles fused with other heterocyclic rings, indicating their potential in creating compounds with significant biological activity (Mottaghinejad & Alibakhshi, 2018).
Diversity-Oriented Synthesis
Another study explored the diversity-oriented synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This research emphasizes the structural diversity achievable, potentially leading to the discovery of new biological activities (Zaware et al., 2011).
Biological Applications
Antibacterial and Antifungal Activities
Some triazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating the potential of these compounds in addressing microbial resistance. A particular study synthesized triazolyl pyranochromen-2(1H)-ones and evaluated their antibacterial activity, finding moderate activity against various strains (Kumar et al., 2016).
Antimicrobial Agents
Another research focused on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents, showcasing the broad spectrum of antimicrobial activities of these compounds (Bhat et al., 2016).
Chemical Properties and Applications
- Chemical Stability and Reactivity: Investigations into the reactivity and stability of triazole derivatives under various conditions have provided insights into their chemical properties, aiding in the development of new synthetic methods. For instance, a study on the oxidative hydrophenylation of ethylene for styrene production utilizing a cationic Ru(II) catalyst demonstrated the influence of ligand substituents on product selectivity, indicating the complex interplay between catalytic conditions and chemical reactivity (Jia et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dibromo-1-[2-(oxan-2-yloxy)ethyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br2N3O2/c10-8-12-9(11)14(13-8)4-6-16-7-3-1-2-5-15-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDXIPKLLCLUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN2C(=NC(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)

![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454683.png)





![1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1454696.png)


